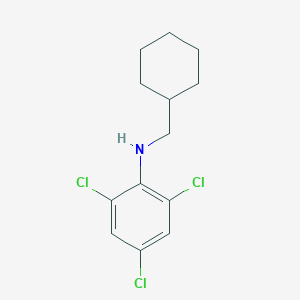

N-Cyclohexylmethyl-2,4,6-trichloroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Cyclohexylmethyl-2,4,6-trichloroaniline is a chemical compound characterized by the presence of a cyclohexylmethyl group attached to a 2,4,6-trichloroaniline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexylmethyl-2,4,6-trichloroaniline typically involves the chlorination of aniline derivatives. One common method is the use of N-chlorosuccinimide (NCS) in acetonitrile, which facilitates the regioselective trichlorination of aniline to produce 2,4,6-trichloroaniline . This intermediate can then be further reacted with cyclohexylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorine or sulfuryl chloride. These methods require stringent control of reaction conditions and emissions due to the highly corrosive nature of the reagents involved .

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexylmethyl-2,4,6-trichloroaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly documented.

Common Reagents and Conditions

N-Chlorosuccinimide (NCS): Used for the chlorination of aniline derivatives.

Cyclohexylmethyl Chloride: Utilized in the alkylation step to introduce the cyclohexylmethyl group.

Major Products Formed

The primary product formed from the chlorination of aniline is 2,4,6-trichloroaniline, which is then converted to this compound through subsequent reactions .

Wissenschaftliche Forschungsanwendungen

N-Cyclohexylmethyl-2,4,6-trichloroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N-Cyclohexylmethyl-2,4,6-trichloroaniline involves its interaction with molecular targets through its halogenated aromatic structure. The chlorine atoms enhance the compound’s reactivity, allowing it to interact with various biological and chemical pathways. Specific molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Trichloroaniline: Shares the trichloroaniline core but lacks the cyclohexylmethyl group.

2,4,6-Tribromoaniline: Similar structure with bromine atoms instead of chlorine.

Dibromochloroaniline: Contains a mix of bromine and chlorine atoms.

Uniqueness

N-Cyclohexylmethyl-2,4,6-trichloroaniline is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties compared to its analogs .

Biologische Aktivität

N-Cyclohexylmethyl-2,4,6-trichloroaniline is a chlorinated aromatic amine that has garnered attention due to its potential biological activities, including cytotoxicity and mutagenicity. This article synthesizes current research findings on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from 2,4,6-trichloroaniline through the introduction of a cyclohexylmethyl group. The synthesis typically involves the chlorination of aniline followed by the introduction of the cyclohexylmethyl moiety. The preparation can be conducted using various methods including the reaction with N-chloro reagents in organic solvents .

Cytotoxicity

Research has indicated that this compound exhibits significant cytotoxic effects against various cell lines. A study evaluating its cytotoxicity on human pulmonary malignant cells (A549) and normal human foreskin fibroblasts (BJ) demonstrated varying degrees of toxicity. The half-maximal inhibitory concentration (IC50) values were determined to assess its potency:

| Compound | IC50 (A549) | IC50 (BJ) | Selectivity Index |

|---|---|---|---|

| This compound | 31.53 µM | Not significant | > 13.62 |

This data suggests that the compound exhibits a higher selectivity towards cancerous cells compared to normal cells, which is a desirable trait in anticancer drug development .

The mechanism through which this compound exerts its cytotoxic effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. The compound's structure allows it to interact with cellular components, potentially disrupting normal cellular functions and promoting apoptosis in malignant cells .

Case Studies

- Case Study on Antioxidant Activity : A recent study investigated various chlorinated compounds including this compound for their antioxidant properties. The results indicated that while some derivatives exhibited strong antioxidant activity, others like this compound showed moderate effects compared to standard antioxidants such as ascorbic acid and Trolox .

- Toxicological Assessment : A toxicological evaluation highlighted that exposure to this compound can lead to adverse effects such as respiratory distress and gastrointestinal irritation upon ingestion. The lethal dose for rats was reported to be approximately 2400 mg/kg . Furthermore, mutagenicity tests indicated that this compound did not cause significant genetic mutations in standard assays like the Ames test .

Eigenschaften

IUPAC Name |

2,4,6-trichloro-N-(cyclohexylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3N/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h6-7,9,17H,1-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQZKYIBVNTBHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=C(C=C(C=C2Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444146 |

Source

|

| Record name | N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177721-94-7 |

Source

|

| Record name | N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.